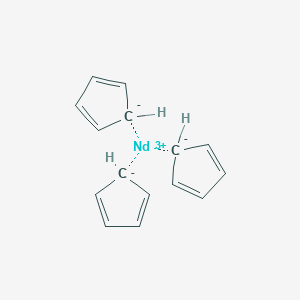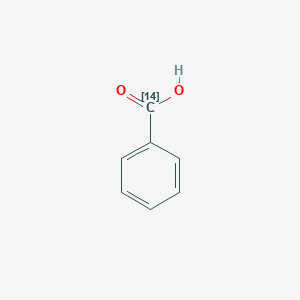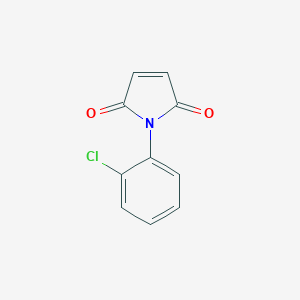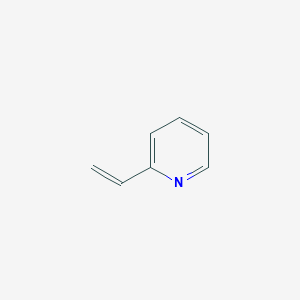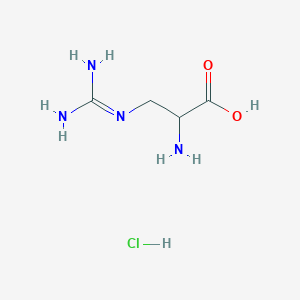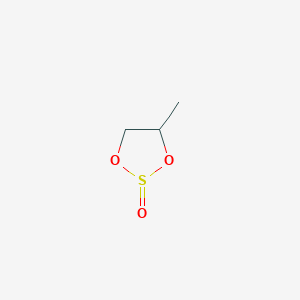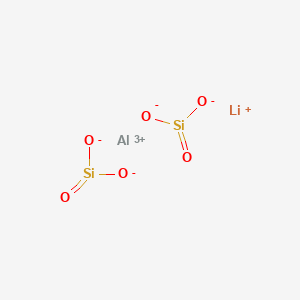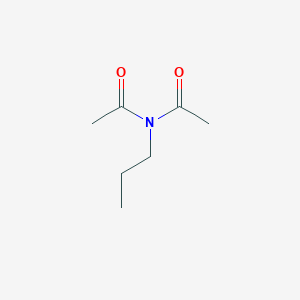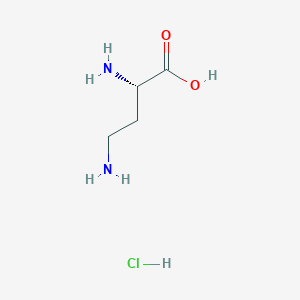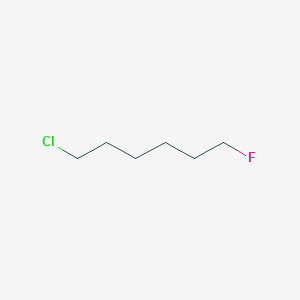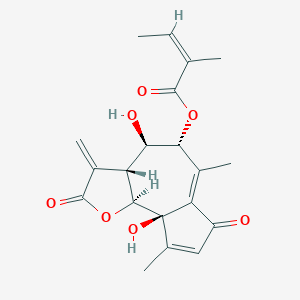
Pumilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pumilin is a small peptide that has been found to have numerous potential applications in scientific research. This peptide has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further study. In
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Pumilin, a compound isolated from Berlandiera Pumila and B. Texana, has been a subject of study for its unique structure. Researchers have determined the structure of pumilin through NMR, mass spectral data, and X-ray crystallography. It was identified as a Δ1(10)-cis-guaianolide with interesting structural features like a cyclopentenone ring and an α-methylene-γ-lactone ring. This detailed structural analysis provides foundational knowledge for further exploration of pumilin's potential applications in various fields (Korp et al., 1982).
Presence in Various Plant Species
Further research has identified the presence of pumilin in other plant species, such as Montanoa tomentosa. This discovery broadens the understanding of pumilin's distribution in nature and could lead to new insights into its biological roles and potential uses in scientific research (Quijano et al., 1984).
Applications in RNA Recognition by PUF Proteins
The research on Pumilio and FBF homology protein (PUF) repeats, which can bind to RNA sequences, has implications for understanding and manipulating RNA-protein interactions. This can have significant applications in molecular biology, genetics, and medical research, as it opens avenues for designing proteins that can specifically target RNA molecules (Filipovska et al., 2011).
Role in Cellular and Molecular Biology
Studies on the Pumilio protein family, to which pumilin is related, have revealed their roles in cellular processes such as translational regulation, germline development, and neuronal functions. These findings are crucial for understanding cellular mechanisms and could be pivotal in medical research, particularly in areas related to reproductive biology and neurobiology (Vessey et al., 2006), (Asaoka-Taguchi et al., 1999).
Translational Regulation and RNA Binding Specificity
Research on the PUF family, including studies on Pumilio, provides insights into the mechanisms of RNA sequence recognition and translational regulation. This knowledge is fundamental for understanding gene expression regulation and has potential applications in genetic engineering and therapeutic interventions (Lu et al., 2009).
Eigenschaften
CAS-Nummer |
1405-19-2 |
|---|---|
Produktname |
Pumilin |
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O7/c1-6-8(2)18(23)26-16-11(5)14-12(21)7-9(3)20(14,25)17-13(15(16)22)10(4)19(24)27-17/h6-7,13,15-17,22,25H,4H2,1-3,5H3/b8-6-/t13-,15-,16-,17+,20-/m1/s1 |
InChI-Schlüssel |
SLZLXIXUYNEOBA-MELKTAGESA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@H]2[C@@H]([C@]3(C(=CC(=O)C3=C1C)C)O)OC(=O)C2=C)O |
SMILES |
CC=C(C)C(=O)OC1C(C2C(C3(C(=CC(=O)C3=C1C)C)O)OC(=O)C2=C)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C2C(C3(C(=CC(=O)C3=C1C)C)O)OC(=O)C2=C)O |
Synonyme |
pumilene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





